molecular formula C6H12CaO3 B3308363 DL-Leucic acid calcium CAS No. 93778-33-7

DL-Leucic acid calcium

Cat. No.: B3308363
CAS No.: 93778-33-7
M. Wt: 172.24 g/mol
InChI Key: KAVLLMCTVOLYGI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of DL-Leucic acid calcium involves several steps. One common method starts with the reaction of ethanol, acetoacetamide, sodium ethoxide, and isobutyl bromide to form 2-isobutyl acetoacetamide. This intermediate is then reacted with sodium hypochlorite, followed by distillation to recover chloroform. The resulting product is then reacted with p-toluenesulfonic acid to obtain leucine p-toluenesulfonic acid. Finally, DL-Leucic acid is obtained by reacting leucine p-toluenesulfonic acid with sodium hydroxide and adjusting the pH to 6-6.5 .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar chemical reactions but optimized for higher yields and cost-effectiveness. The process may include additional purification steps to ensure the final product meets industry standards for purity and quality .

Chemical Reactions Analysis

Types of Reactions

DL-Leucic acid calcium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DL-Leucic acid calcium is unique due to its dual role in promoting muscle growth and exhibiting antimicrobial properties. Unlike HICA and HMB, which are primarily focused on muscle health, this compound also offers potential benefits in food preservation and antimicrobial applications .

Properties

CAS No.

93778-33-7

Molecular Formula

C6H12CaO3

Molecular Weight

172.24 g/mol

IUPAC Name

calcium;2-hydroxy-4-methylpentanoate

InChI

InChI=1S/C6H12O3.Ca/c1-4(2)3-5(7)6(8)9;/h4-5,7H,3H2,1-2H3,(H,8,9);

InChI Key

KAVLLMCTVOLYGI-UHFFFAOYSA-N

SMILES

CC(C)CC(C(=O)[O-])O.CC(C)CC(C(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)CC(C(=O)O)O.[Ca]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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